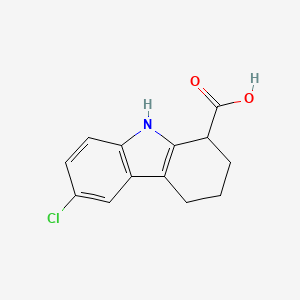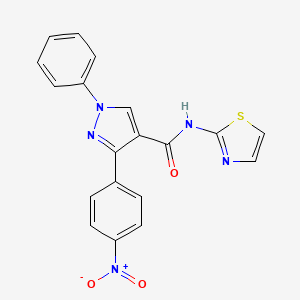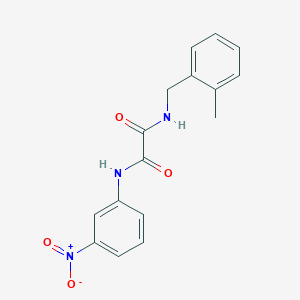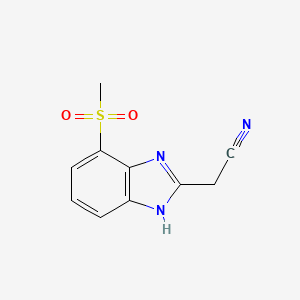
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is a member of the class of carbazoles that is 2,3,4,9-tetrahydro-1H-carbazole which is substituted at position 1 by an aminocarbohyl group and at position 6 by a chlorine . It is a member of carbazoles, a monocarboxylic acid amide, and an organochlorine compound .
Synthesis Analysis
The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide involves the substitution of 2,3,4,9-tetrahydro-1H-carbazole at position 1 by an aminocarbohyl group and at position 6 by a chlorine .Molecular Structure Analysis
The molecular structure of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide can be represented by the IUPAC name 6-chloro-2,3,4,9-tetrahydro-1 H -carbazole-1-carboxamide . The InChI representation is InChI=1S/C13H13ClN2O/c14-7-4-5-11-10 (6-7)8-2-1-3-9 (13 (15)17)12 (8)16-11/h4-6,9,16H,1-3H2, (H2,15,17) .Chemical Reactions Analysis
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is expected to work by blocking the activity of an enzyme called SirT1, which is thought to be involved in controlling the removal of the abnormal huntingtin protein .Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is 248.71 g/mol . The molecular formula is C13H13ClN2O . The compound has a XLogP3-AA value of 3.9, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Fluorescent Probes in Spectroscopy
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid derivatives have been synthesized and utilized as fluorescent probes in spectroscopy. These compounds exhibit fluorescence maxima shifts in various solvents, indicating their potential use in studying solvent interactions and molecular environments (Mitra et al., 2013).
Pharmaceutical Applications
Derivatives of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid have been synthesized for potential use in treating human papillomavirus infections. These derivatives demonstrate asymmetric synthesis and efficient production, which could be beneficial for pharmaceutical applications (Boggs et al., 2007).
Organic Chemistry and Synthesis
The compound has been used in various organic synthesis processes. For example, it has been involved in the synthesis of methyl isoxazolo[5,4-a]carbazole-3-carboxylates, showcasing its versatility in creating diverse organic structures (Martin & Prasad, 2007).
Electrochemistry and Corrosion Inhibition
Carbazole derivatives, including 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, have been studied for their potential as corrosion inhibitors. These compounds exhibit properties that could protect metals like mild steel in various environments, making them valuable in industrial applications (Nwankwo et al., 2018).
Anticancer Research
Some derivatives of this compound have shown potential anticancer activities. In particular, studies involving microwave-assisted synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives have indicated significant activity against certain cancer cell lines (Chaudhary & Chaudhary, 2016).
Photophysical Studies
Derivatives of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid have been used in the study of photophysics. These studies involve the examination of how these compounds interact with light, which is crucial for developing new materials and technologies (Ghosh et al., 2013).
Bacterial Biotransformation
Research on bacterial biotransformation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole and its derivatives has been conducted. This study provides insights into how bacteria metabolize these compounds, which could have implications in environmental science and bioremediation (Waldau et al., 2009).
Antitumor Agents Synthesis
The compound has been utilized in the synthesis of b-fused carbazoles, which are being studied for their potential as antitumor agents. This research demonstrates the compound's role in developing new therapeutic drugs (Haider et al., 2014).
Bioinformatic Characterization for Brain Disorders
Schiff bases derived from 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid have been studied for their potential in treating neurodegenerative diseases. This research combines synthetic chemistry with bioinformatics, highlighting the compound's role in developing new neuropsychiatric drugs (Avram et al., 2021).
Antinociceptive Properties
Research on derivatives of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid has demonstrated potential antinociceptive (pain-relieving) properties. These findings are significant for developing new pain management therapies (Rajasekaran & Thampi, 2005).
Photoinitiator Synthesis
The compound has been used in synthesizing novel carbazole photoinitiators, relevant in the field of photopolymerization. This application is vital in material sciences and engineering (Xie Chuan, 2008).
Mecanismo De Acción
Target of Action
A structurally similar compound, 6-chloro-2,3,4,9-tetrahydro-1h-carbazole-1-carboxamide, is known to block the activity of an enzyme calledSirT1 . SirT1 is involved in controlling the removal of certain proteins in cells .
Biochemical Pathways
Given its potential interaction with sirt1, it may influence pathways related toprotein degradation and cellular homeostasis .
Result of Action
If it acts similarly to the related compound, it may result in thereduction of abnormal protein levels in brain cells .
Safety and Hazards
When handling 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, it is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .
Direcciones Futuras
The future directions of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide research could involve further exploration of its mechanism of action and potential therapeutic applications. For instance, it has been suggested that this compound could be used for the treatment of Huntington’s disease by reducing the levels of the abnormal huntingtin protein in brain cells .
Propiedades
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(16)17)12(8)15-11/h4-6,9,15H,1-3H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAOXJSNMBNBHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/no-structure.png)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)




![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2381110.png)
![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2381114.png)